- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Cas no 934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate)
934664-42-3 structure
Product Name:tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Numero CAS:934664-42-3
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD19443902
CID:2102181
PubChem ID:66521770
Update Time:2024-10-26
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-Butyl 1-oxa-5-azaspiro[2.3]hexan-5-carboxylate
- J-510182
- Z1251416072
- CS-0048471
- SCHEMBL1489016
- EN300-211687
- tert-butyl1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- AKOS015950458
- DB-328700
- AS-52730
- MFCD19443902
- 934664-42-3
- SB40793
- P15558
- JYLOFVXRGBRINO-UHFFFAOYSA-N
- SY099130
- 5-Boc-1-oxa-5-azaspiro[2.3]hexane
- oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester
- F1905-8098
-
- MDL: MFCD19443902
- Inchi: 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
- Chiave InChI: JYLOFVXRGBRINO-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC2(CO2)C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 185.10519334g/mol
- Massa monoisotopica: 185.10519334g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 42.1Ų
Proprietà sperimentali
- Punto di ebollizione: 259.5±33.0°C at 760 mmHg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Inert atmosphere,2-8°C
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211687-100mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 100mg |
$300.0 | 2022-02-28 | |
| Enamine | EN300-211687-250mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 250mg |
$342.0 | 2022-02-28 | |
| Enamine | EN300-211687-500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 500mg |
$385.0 | 2022-02-28 | |
| Enamine | EN300-211687-1000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 1g |
$428.0 | 2022-02-28 | |
| Enamine | EN300-211687-2500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 2500mg |
$733.0 | 2022-02-28 | |
| Enamine | EN300-211687-5000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 5g |
$1240.0 | 2022-02-28 | |
| Enamine | EN300-211687-10000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 10g |
$2254.0 | 2022-02-28 | |
| Chemenu | CM219144-1g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 1g |
$583 | 2021-08-04 | |
| Chemenu | CM219144-5g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 5g |
$1748 | 2021-08-04 | |
| TRC | T205780-10mg |
tert-Butyl 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 10mg |
$ 50.00 | 2022-06-03 |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; 0 °C → 25 °C; 7 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Riferimento
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Riferimento
- N-Acylazetidine derivatives as MEK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Riferimento
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Imidazo[5,1-a]isoindoline derivatives as TDO2 inhibitors and their preparation, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, rt
Riferimento
- Spiro-heterocyclic compound, its preparing method and application as RORγt inhibitor, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 48 h, 25 °C
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
Riferimento
- Preparation of non-fused tricyclic compounds for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 °C; 40 h, 30 °C
Riferimento
- Related orphan receptor γ regulator and its pharmaceutically acceptable salt, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 0 °C
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
Riferimento
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Preparation of imidazoisoindole compounds as TDO2 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; cooled; overnight, rt
Riferimento
- Preparation of 10a-azalide compounds having 4-membered ring structure as antibacterial agents, World Intellectual Property Organization, , ,
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Raw materials
- Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- tert-butyl 3-methylideneazetidine-1-carboxylate
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preparation Products
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Numero d'ordine:A901009
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:07
Prezzo ($):299.0
Email:sales@amadischem.com
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) Prodotti correlati
- 135614-99-2(tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate)
- 866777-94-8(Carbamic acid, methyl[(2S)-oxiranylmethyl]-, 1,1-dimethylethyl ester)
- 1104083-23-9(Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate)
- 1446355-50-5(7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one)
- 1779977-63-7(Tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate)
- 62432-75-1(2-Oxazolidinone, 3,5,5-trimethyl-)
- 429669-07-8(tert-butyl 3-methoxyazetidine-1-carboxylate)
- 138001-58-8(2-Oxazolidinone, 5-(hydroxymethyl)-5-methyl-3-(2-methylpropyl)-)
- 1251047-31-0(tert-butyl N-methyl-N-(2-methyloxiran-2-yl)methylcarbamate)
- 1799438-98-4(tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Purezza:99%
Quantità:1g
Prezzo ($):299.0